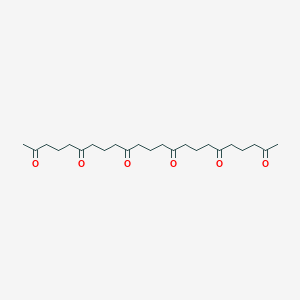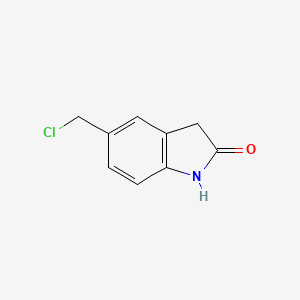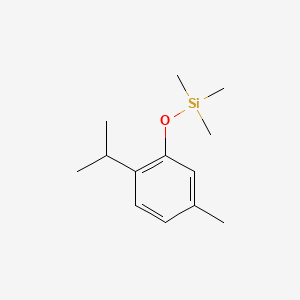
(5-Formyl-1-methyl-1H-pyrrol-2-yl)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Formyl-1-methyl-1H-pyrrol-2-yl)methyl acetate is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This specific compound features a formyl group at the 5-position, a methyl group at the 1-position, and an acetate ester at the 2-position. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-Formyl-1-methyl-1H-pyrrol-2-yl)methyl acetate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with an amine in the presence of a catalyst such as iron(III) chloride.
Introduction of the Formyl Group: The formyl group can be introduced via Vilsmeier-Haack reaction, where the pyrrole is treated with a mixture of phosphorus oxychloride and dimethylformamide.
Esterification: The final step involves the esterification of the formylated pyrrole with acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Pyrrole: Using large reactors for the Paal-Knorr synthesis.
Formylation: Employing continuous flow reactors for the Vilsmeier-Haack reaction to ensure consistent quality and yield.
Esterification: Utilizing automated systems for the esterification process to maximize efficiency and minimize human error.
Types of Reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The acetate group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: (5-Carboxy-1-methyl-1H-pyrrol-2-yl)methyl acetate.
Reduction: (5-Hydroxymethyl-1-methyl-1H-pyrrol-2-yl)methyl acetate.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(5-Formyl-1-methyl-1H-pyrrol-2-yl)methyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (5-Formyl-1-methyl-1H-pyrrol-2-yl)methyl acetate involves its interaction with various molecular targets:
Molecular Targets: Enzymes and receptors that interact with the formyl and acetate groups.
Pathways Involved: The compound may modulate biochemical pathways related to cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
(5-Formyl-1-methyl-1H-pyrrol-2-yl)methyl propionate: Similar structure but with a propionate ester instead of acetate.
(5-Formyl-1-methyl-1H-pyrrol-2-yl)methyl butyrate: Similar structure but with a butyrate ester instead of acetate.
Uniqueness:
Structural Features: The acetate ester provides unique reactivity compared to other esters.
Reactivity: The presence of the formyl group at the 5-position offers distinct chemical properties and reactivity patterns.
Propiedades
Número CAS |
30569-18-7 |
|---|---|
Fórmula molecular |
C9H11NO3 |
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
(5-formyl-1-methylpyrrol-2-yl)methyl acetate |
InChI |
InChI=1S/C9H11NO3/c1-7(12)13-6-9-4-3-8(5-11)10(9)2/h3-5H,6H2,1-2H3 |
Clave InChI |
SGWNRXDQJJHFML-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1=CC=C(N1C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



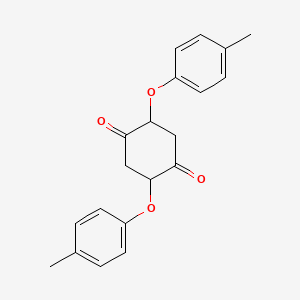

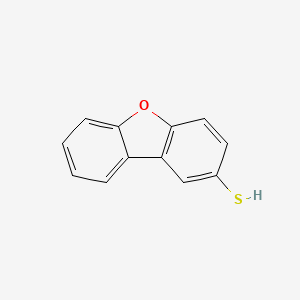
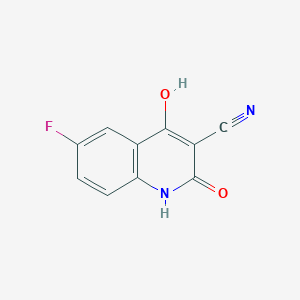
![3',5'-Di-O-acetyl-5-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2'-deoxyuridine](/img/structure/B13942964.png)


